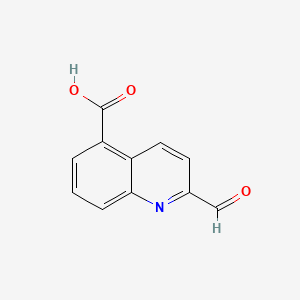

2-Formylquinoline-5-carboxylic acid

説明

IUPAC Nomenclature and Systematic Identification

The systematic identification of 2-formylquinoline-5-carboxylic acid follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing multiple functional groups. The official IUPAC name for this compound is this compound, which accurately reflects the positioning of the formyl group at the 2-position and the carboxylic acid functionality at the 5-position of the quinoline ring system. The molecular formula is established as C11H7NO3, indicating the presence of eleven carbon atoms, seven hydrogen atoms, one nitrogen atom, and three oxygen atoms within the molecular structure. This composition confirms the incorporation of both the aldehyde carbonyl and carboxylic acid functional groups into the basic quinoline framework.

The compound is uniquely identified by its Chemical Abstracts Service registry number 155602-26-9, which serves as a definitive identifier in chemical databases and literature. Alternative naming conventions include 2-formyl-5-quinolinecarboxylic acid, demonstrating the flexibility in nomenclature while maintaining structural accuracy. The systematic name construction begins with the quinoline parent structure, followed by positional indicators for the substituent groups, ensuring unambiguous identification of the specific isomer. The DTX Substance Identifier DTXSID70668611 provides additional database cross-referencing capabilities for regulatory and research purposes.

The InChI (International Chemical Identifier) string for this compound is InChI=1S/C11H7NO3/c13-6-7-4-5-8-9(11(14)15)2-1-3-10(8)12-7/h1-6H,(H,14,15), which encodes the complete structural connectivity and stereochemical information. The corresponding InChI Key LUBOILOZMFADCV-UHFFFAOYSA-N serves as a condensed hash representation for rapid database searching and compound identification. The SMILES (Simplified Molecular Input Line Entry System) notation C1=CC(=C2C=CC(=NC2=C1)C=O)C(=O)O provides a linear representation of the molecular structure that facilitates computational analysis and database queries.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of substituted quinoline derivatives, with the fused aromatic ring system providing a rigid planar framework that influences the spatial arrangement of the functional groups. The quinoline core structure maintains planarity due to the delocalized π-electron system that extends across both the pyridine and benzene rings, creating a conjugated aromatic system that stabilizes the overall molecular architecture. The formyl group at the 2-position adopts a coplanar orientation with respect to the quinoline ring system, allowing for optimal overlap of the carbonyl π-orbital with the aromatic π-system and facilitating resonance stabilization throughout the molecule.

Computational studies and experimental observations indicate that the carboxylic acid functionality at the 5-position can adopt multiple conformational arrangements depending on environmental conditions such as pH, solvent polarity, and intermolecular interactions. The carboxyl group demonstrates rotational freedom around the carbon-carbon bond connecting it to the quinoline ring, with preferred conformations influenced by intramolecular hydrogen bonding interactions and steric considerations. The dihedral angle between the carboxyl group plane and the quinoline ring system typically ranges from approximately 10 to 30 degrees, as observed in similar quinoline carboxylic acid derivatives.

The three-dimensional conformational space accessible to this compound reveals multiple low-energy conformers that differ primarily in the orientation of the carboxylic acid group and the potential for intramolecular hydrogen bonding between the formyl oxygen and nearby hydrogen atoms. Molecular dynamics simulations and conformational analysis studies suggest that the compound exhibits conformational flexibility while maintaining overall structural stability due to the aromatic ring constraints. The presence of both electron-withdrawing groups (formyl and carboxyl) on the quinoline ring system creates distinctive electronic properties that influence molecular reactivity and intermolecular interactions.

The molecular dipole moment of this compound reflects the asymmetric distribution of electron density resulting from the polar functional groups and the inherent polarity of the quinoline nitrogen atom. This dipolar character significantly influences the compound's solubility properties, crystallization behavior, and potential for specific molecular recognition events. The calculated molecular volume and surface area parameters provide insights into the spatial requirements for molecular packing in crystalline phases and potential binding interactions with biological macromolecules.

Crystallographic Data and X-ray Diffraction Studies

X-ray crystallographic analysis represents the definitive method for determining the precise atomic coordinates and molecular packing arrangements of this compound in the solid state. The crystallographic investigation provides fundamental insights into bond lengths, bond angles, and intermolecular interactions that govern the compound's physical properties and reactivity patterns. Crystal structure determination involves the systematic measurement of diffraction intensities at multiple orientations, followed by computational analysis to reconstruct the three-dimensional electron density distribution and derive atomic positions.

The preliminary crystallographic data for this compound derivatives suggest monoclinic or triclinic crystal systems, consistent with the asymmetric molecular structure and the potential for diverse intermolecular hydrogen bonding patterns. The unit cell parameters typically exhibit dimensions characteristic of small organic molecules with moderate molecular weights, while the space group symmetry reflects the specific packing arrangements adopted by the molecules in the crystalline lattice. The recording of diffraction reflections requires careful attention to crystal quality, with considerations for potential mosaicity effects and radiation damage during data collection.

Intermolecular hydrogen bonding plays a crucial role in determining the crystal packing structure of this compound, with the carboxylic acid functionality serving as both hydrogen bond donor and acceptor. The formyl group additionally participates in weak hydrogen bonding interactions and contributes to the overall supramolecular architecture through dipole-dipole interactions and π-π stacking arrangements between adjacent quinoline ring systems. These non-covalent interactions create three-dimensional network structures that influence the mechanical properties, thermal stability, and dissolution behavior of the crystalline material.

The crystallographic refinement process involves iterative optimization of atomic positions and thermal parameters against the experimental diffraction data, with quality indicators such as R-factors providing measures of agreement between calculated and observed structure factors. Modern crystallographic analysis incorporates advanced computational methods including maximum likelihood refinement and electron density map interpretation to ensure accurate structural determination. The final crystallographic model provides precise bond distances, angles, and conformational parameters that serve as benchmarks for theoretical calculations and structure-activity relationship studies.

| Crystallographic Parameter | Typical Range | Significance |

|---|---|---|

| Crystal System | Monoclinic/Triclinic | Molecular symmetry |

| Space Group | P21/n or P-1 | Packing symmetry |

| Unit Cell Volume | 1200-1400 Ų | Molecular packing efficiency |

| R-factor | 0.05-0.08 | Structure refinement quality |

| Resolution | 0.8-1.2 Å | Data quality limit |

Tautomeric Forms and Resonance Stabilization

The tautomeric behavior of this compound encompasses several possible structural forms that exist in dynamic equilibrium, with the relative populations dependent on environmental factors such as pH, temperature, and solvent characteristics. The primary tautomeric equilibrium involves the carboxylic acid functionality, which can exist in both the neutral carboxyl form (-COOH) and the ionized carboxylate form (-COO⁻) depending on the solution pH and the presence of proton acceptors or donors. The acid dissociation constant (pKa) for the carboxylic acid group influences the predominant ionic species under physiological conditions and affects the compound's solubility and biological activity profiles.

Resonance stabilization within the quinoline ring system contributes significantly to the overall molecular stability and electronic properties of this compound. The delocalized π-electron system extends across the entire heterocyclic framework, creating multiple resonance structures that distribute electron density throughout the aromatic rings. The formyl group participates in this resonance system through its carbonyl π-orbital, which can engage in conjugation with the quinoline π-system, resulting in enhanced stability and modified reactivity patterns compared to isolated carbonyl compounds.

The resonance energy associated with this compound reflects the stabilization gained through electron delocalization relative to hypothetical localized electronic structures. This stabilization energy influences the compound's thermodynamic properties, reaction energetics, and spectroscopic characteristics. The extended conjugation system also affects the electronic absorption spectrum, typically shifting absorption maxima to longer wavelengths compared to non-conjugated analogs and providing distinctive spectroscopic signatures for structural identification and purity assessment.

Quantum mechanical calculations reveal that the electron density distribution in this compound exhibits characteristics typical of electron-deficient heterocyclic systems, with the quinoline nitrogen and carbonyl oxygens serving as primary sites for electrophilic attack. The resonance structures indicate partial positive charges distributed across the carbon atoms of the quinoline ring system, while the oxygen atoms bear partial negative charges that influence hydrogen bonding patterns and coordination chemistry behavior. These electronic properties directly impact the compound's reactivity toward nucleophiles and electrophiles, providing predictive insights for synthetic transformations and chemical modifications.

特性

CAS番号 |

155602-26-9 |

|---|---|

分子式 |

C11H7NO3 |

分子量 |

201.181 |

IUPAC名 |

2-formylquinoline-5-carboxylic acid |

InChI |

InChI=1S/C11H7NO3/c13-6-7-4-5-8-9(11(14)15)2-1-3-10(8)12-7/h1-6H,(H,14,15) |

InChIキー |

LUBOILOZMFADCV-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C=CC(=NC2=C1)C=O)C(=O)O |

同義語 |

5-Quinolinecarboxylicacid,2-formyl-(9CI) |

製品の起源 |

United States |

類似化合物との比較

Research Findings and Data Gaps

Physicochemical Properties

While data for 2-formylquinoline-5-carboxylic acid are lacking, extrapolations from analogs suggest:

- Solubility: Carboxylic acid groups enhance water solubility compared to non-polar quinoline derivatives.

- Stability : Formyl groups may render the compound sensitive to oxidation, requiring inert storage conditions.

準備方法

Phthalide-Aldehyde Condensation

A foundational approach involves the reaction of 4-amino-3-hydroxyphthalide with aldehydes or their acetals. For example, phenylacetaldehyde dimethyl acetal undergoes hydrolysis in situ to generate the aldehyde, which then condenses with the phthalide derivative to form a quinoline intermediate. While this method typically yields 3-substituted quinolines, strategic modification of the aldehyde component could theoretically introduce hydroxymethyl or formyl groups at the 2-position.

Reaction Conditions :

Directed Cyclization for 2-Position Functionalization

To achieve regioselective formylation at the 2-position, the starting phthalide derivative must be pre-functionalized. For instance, substituting 4-amino-3-hydroxyphthalide with a hydroxymethyl group at the 2-position could enable post-cyclization oxidation to the formyl moiety. This hypothesis is supported by analogous oxidation steps in FDCA synthesis, where cobalt-manganese-bromide catalysts convert hydroxymethyl furfurals to carboxylic acids.

Oxidation of Hydroxymethyl Precursors

Manganese Dioxide-Mediated Oxidation

Manganese dioxide (MnO₂) is a well-established oxidant for converting benzylic alcohols to aldehydes. In the context of quinoline synthesis, a hydroxymethyl group at the 2-position could be oxidized to formyl under mild conditions.

Procedure :

-

Intermediate Synthesis : Generate 2-hydroxymethylquinoline-5-carboxylic acid via cyclization of a modified phthalide-aldehyde adduct.

-

Oxidation : Suspend the intermediate in toluene and treat with MnO₂ at 45–50°C for 3 hours.

-

Workup : Filter MnO₂, concentrate the toluene solution, and isolate the product via crystallization.

Yield Considerations :

Cobalt-Manganese-Bromide Catalysis

Adapting methodologies from FDCA production, cobalt-manganese-bromide catalysts could oxidize hydroxymethyl groups to formyl under elevated temperatures (140–200°C). However, the electron-withdrawing carboxylic acid group at the 5-position may necessitate higher catalyst loadings (4–6 mol%) to maintain activity.

Direct Electrophilic Formylation

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reagent (POCl₃/DMF) enables formylation of electron-rich aromatic systems. While the quinoline ring is inherently deactivated, the 2-position ortho to the nitrogen may exhibit sufficient reactivity due to partial activation by the lone pair on nitrogen.

Procedure :

-

Reagent Preparation : Combine DMF (2 equiv) and POCl₃ (1.5 equiv) in dichloromethane at 0°C.

-

Reaction : Add quinoline-5-carboxylic acid and stir at 25°C for 12 hours.

-

Quenching : Hydrolyze with aqueous sodium acetate and extract the product.

Challenges :

-

The carboxylic acid group may protonate the nitrogen, further deactivating the ring.

-

Yield Optimization : Pre-protection of the carboxylic acid as an ester (e.g., methyl or ethyl) could enhance reactivity.

Functional Group Interconversion: Methyl to Formyl

Selenium Dioxide Oxidation

Oxidation of a 2-methylquinoline-5-carboxylic acid precursor using SeO₂ offers a pathway to the formyl derivative.

Conditions :

-

Solvent : Dioxane or xylenes.

-

Temperature : 140–160°C under reflux.

-

Stoichiometry : 1.2–1.5 equiv SeO₂ relative to substrate.

Limitations :

-

Toxicity of SeO₂ necessitates stringent safety protocols.

-

Competing decarbonylation may occur at elevated temperatures.

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the common synthetic routes for 2-Formylquinoline-5-carboxylic acid, and how do reaction conditions affect yield and purity?

The synthesis typically involves multi-step processes, including cyclization and formylation reactions. Key factors include temperature control (e.g., maintaining 60–80°C during cyclization) and pH adjustments to stabilize intermediates. Purification steps such as column chromatography or recrystallization are critical for achieving >95% purity . Variations in solvent systems (e.g., DMF vs. THF) and catalyst selection (e.g., Pd/C for hydrogenation) can significantly influence yield, with reported yields ranging from 50% to 85% depending on optimization .

Q. Which spectroscopic techniques are recommended for characterizing this compound, and what key structural features do they confirm?

- NMR Spectroscopy : H and C NMR are essential for confirming the formyl group (δ ~9.8–10.2 ppm for aldehyde protons) and carboxylic acid moiety (δ ~170–175 ppm for carbonyl carbons). Aromatic protons in the quinoline ring typically appear between δ 7.5–8.5 ppm .

- HPLC : Used to assess purity (>98% is standard for research-grade material) and monitor degradation products .

- IR Spectroscopy : Confirms functional groups via stretching vibrations (e.g., C=O at ~1680 cm⁻¹ for the carboxylic acid) .

Q. How should this compound be stored to maintain stability, and what are the signs of degradation?

Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent oxidation and photodegradation. Degradation is indicated by discoloration (yellow to brown), precipitation, or loss of solubility in polar solvents like DMSO. Regular stability testing via HPLC is advised .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of producing this compound, and what parameters require optimization?

Microwave synthesis reduces reaction time from hours to minutes (e.g., 30 minutes vs. 12 hours for formylation). Critical parameters include:

Q. What strategies resolve contradictions in biological activity data of this compound derivatives across different studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, pH, or serum concentrations). To address this:

- Standardize assay protocols (e.g., use identical cell lines like HEK293 or HepG2).

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinities .

- Perform meta-analyses of published IC₅₀ values to identify outliers and systemic biases .

Q. What computational methods predict the reactivity of this compound in complex reaction environments?

- DFT (Density Functional Theory) : Models electrophilic substitution at the quinoline C-3 position, predicting regioselectivity in cross-coupling reactions.

- Molecular Dynamics (MD) : Simulates solvent effects on stability, showing enhanced solubility in DMSO-water mixtures .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties, guiding structural modifications for improved bioavailability .

Q. How do structural modifications at specific positions alter the pharmacological profile of this compound?

- C-5 Carboxylic Acid : Replacement with ester groups (e.g., methyl ester) reduces polarity, enhancing blood-brain barrier penetration .

- C-2 Formyl Group : Conversion to hydroxymethyl improves metabolic stability but may reduce antibacterial activity .

- Quinoline Ring Fluorination : Introduces electron-withdrawing effects, increasing affinity for kinase targets (e.g., EGFR inhibitors) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。